Alodane

Descripción general

Descripción

Alodane, also known as chromate conversion coating or chem film, is a type of conversion coating used to passivate steel, aluminium, zinc, cadmium, copper, silver, titanium, magnesium, and tin alloys . The coating serves as a corrosion inhibitor, as a primer to improve the adherence of paints and adhesives, as a decorative finish, or to preserve electrical conductivity . It is commonly applied to items such as screws, hardware, and tools .

Synthesis Analysis

The Alodine process involves cleaning the aluminum substrate and applying a chromate conversion coating, often containing hexavalent chromium . This coating chemically reacts with the aluminum, forming a thin, adherent layer that enhances corrosion resistance and promotes adhesion for subsequent coatings .

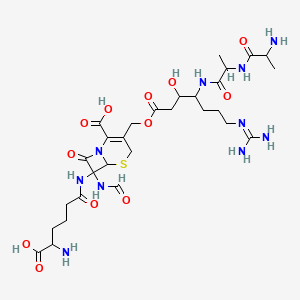

Molecular Structure Analysis

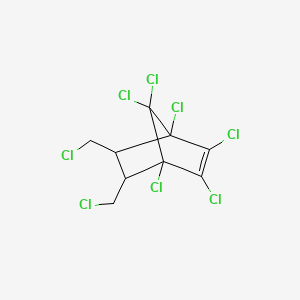

The molecular formula of Alodane is C9H6Cl8, and its molecular weight is 397.77 .

Chemical Reactions Analysis

The chromate coating process starts with a redox reaction between the hexavalent chromium and the metal . In the case of aluminum, for example, the reaction is Cr6+ + Al0 → Cr3+ + Al3+. The resulting trivalent cations react with hydroxide ions in water to form the corresponding hydroxides, or a solid solution of both hydroxides: Cr3+ + 3 OH− → Cr(OH)3 and Al3+ + 3 OH− → Al(OH)3 .

Physical And Chemical Properties Analysis

Alodine coatings are usually applied by immersing the part in a chemical bath until a film of the desired thickness has formed . The coating is soft and gelatinous when first applied, but hardens and becomes hydrophobic as it dries, typically in 24 hours or less .

Aplicaciones Científicas De Investigación

Corrosion Resistance

Alodane finishing provides corrosion protection, especially for aluminum alloys . It’s used to protect the base material of precision machined parts from corrosive substances, ensuring their prolonged lifespan and functionality .

Paint and Primer Adhesion

Alodane coatings provide a chemically bonded base, allowing better paint and primer adhesion when painting over the surface of precision CNC machining parts . This helps to improve the aesthetics, customization, or further corrosion protection .

Electrical Conductivity

Alodane finishes can be tailored to meet the requirements of precision machined parts if they must maintain certain electrical conductivity properties . They balance corrosion resistance, aesthetic appeal, and electrical conductivity levels in precision parts .

Nodon Electrical Process

The Nodon Electrical Process was used for rapid drying and preservation of wood . This process was mentioned in a Scientific American article published in 1914 .

The Nodon Valve

The Nodon valve was an efficient rectifier mentioned in a Scientific American article published in 1908 . It seems to have had applications in electrical engineering .

Mecanismo De Acción

Target of Action

Chlorbicyclen, also known as Alodane or Nodon, is a synthetic compound . .

Mode of Action

It is generally understood that the interaction of a compound with its targets leads to changes in the function of the targets, which can result in a variety of effects .

Biochemical Pathways

It is known that compounds can affect various biochemical pathways, leading to changes in cellular processes .

Pharmacokinetics

Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body These properties can significantly impact the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The action of a compound at the molecular and cellular level can lead to a variety of effects, depending on the specific targets and pathways involved .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the activity and stability of a compound.

Safety and Hazards

The chemicals used in Alodine, particularly hexavalent chromium, can be hazardous if not handled correctly . If exposed, these chemicals can cause skin irritation, respiratory issues, and sometimes more severe health problems . Therefore, it’s crucial to use appropriate safety measures, such as wearing protective clothing .

Direcciones Futuras

Alodine finishing is prevalent in aerospace, automotive, and electronics industries . The process’s ability to impart various colors, coupled with ongoing research into alternatives like trivalent chromium, addresses environmental concerns associated with hexavalent chromium, enhancing the eco-friendliness of Alodine treatments .

Propiedades

IUPAC Name |

1,2,3,4,7,7-hexachloro-5,6-bis(chloromethyl)bicyclo[2.2.1]hept-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl8/c10-1-3-4(2-11)8(15)6(13)5(12)7(3,14)9(8,16)17/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZORIOHZSVKAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041767 | |

| Record name | Chlorbicyclen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chlorbicyclen | |

CAS RN |

2550-75-6 | |

| Record name | Chlorbicyclen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2550-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorbicyclen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorbicyclen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,7,7-hexachloro-5,6-bis(chloromethyl)bicyclo[2.2.1]hept-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

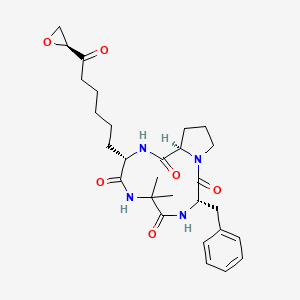

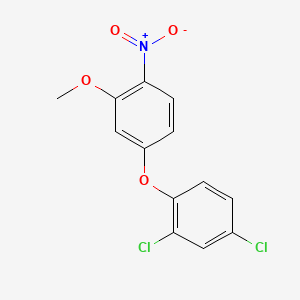

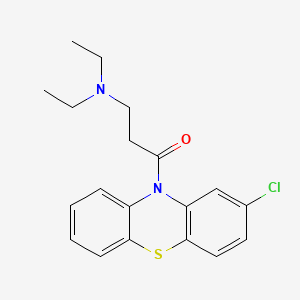

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

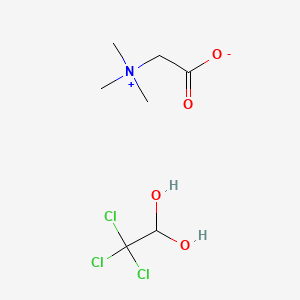

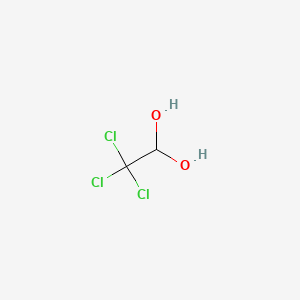

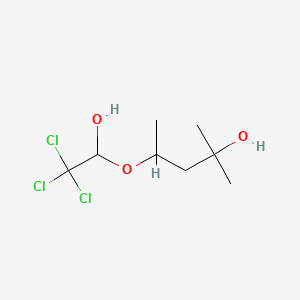

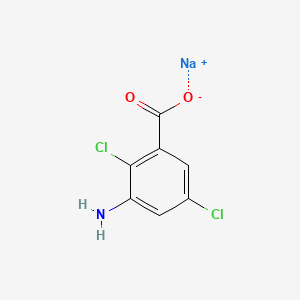

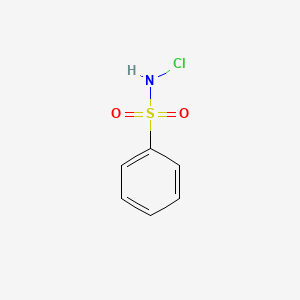

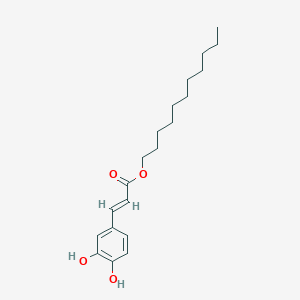

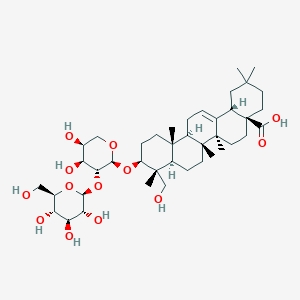

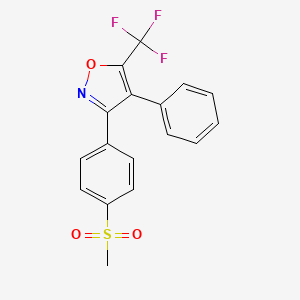

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.